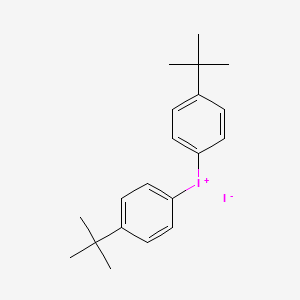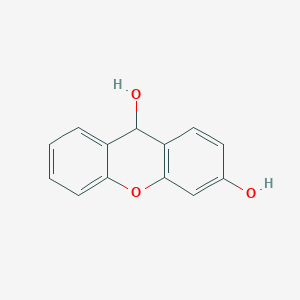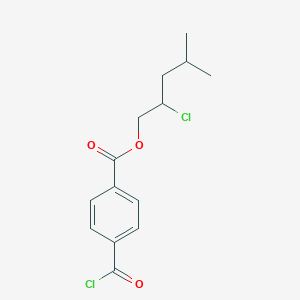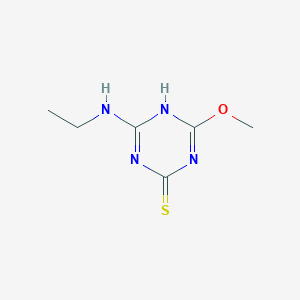![molecular formula C14H12N2OS B14313999 1-{4-[(E)-(Phenylsulfanyl)diazenyl]phenyl}ethan-1-one CAS No. 111278-45-6](/img/structure/B14313999.png)
1-{4-[(E)-(Phenylsulfanyl)diazenyl]phenyl}ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{4-[(E)-(Phenylsulfanyl)diazenyl]phenyl}ethan-1-one is an organic compound characterized by the presence of a phenylsulfanyl group attached to a diazenyl-substituted phenyl ring, which is further connected to an ethanone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[(E)-(Phenylsulfanyl)diazenyl]phenyl}ethan-1-one typically involves a multi-step process:
Diazotization: The process begins with the diazotization of an aniline derivative. For instance, 4-aminophenyl ethanone can be treated with sodium nitrite and hydrochloric acid to form the corresponding diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with a phenylsulfanyl compound, such as thiophenol, under basic conditions to yield the desired azo compound.
Purification: The crude product is purified through recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
1-{4-[(E)-(Phenylsulfanyl)diazenyl]phenyl}ethan-1-one undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The azo group can be reduced to the corresponding amine using reducing agents such as sodium dithionite or catalytic hydrogenation.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium dithionite, catalytic hydrogenation.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Applications De Recherche Scientifique
1-{4-[(E)-(Phenylsulfanyl)diazenyl]phenyl}ethan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its azo linkage, which can undergo cleavage under specific conditions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of dyes and pigments due to its vibrant color and stability.
Mécanisme D'action
The mechanism of action of 1-{4-[(E)-(Phenylsulfanyl)diazenyl]phenyl}ethan-1-one depends on its application:
Biochemical Probes: The azo linkage can be cleaved by enzymatic or chemical reduction, releasing the phenylsulfanyl and ethanone moieties, which can interact with biological targets.
Therapeutic Agents: The compound may exert its effects through interactions with cellular proteins, enzymes, or DNA, leading to antimicrobial or anticancer activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Acetyldiphenyl Sulfide: Similar structure but lacks the diazenyl group.
4-(Phenylthio)acetophenone: Similar structure but lacks the diazenyl group.
Azo Compounds: General class of compounds with azo linkages but different substituents.
Uniqueness
1-{4-[(E)-(Phenylsulfanyl)diazenyl]phenyl}ethan-1-one is unique due to the combination of the phenylsulfanyl and diazenyl groups, which confer distinct chemical reactivity and potential applications. This dual functionality is not commonly found in other similar compounds, making it a valuable molecule for research and industrial applications.
Propriétés
Numéro CAS |
111278-45-6 |
|---|---|
Formule moléculaire |
C14H12N2OS |
Poids moléculaire |
256.32 g/mol |
Nom IUPAC |
1-[4-(phenylsulfanyldiazenyl)phenyl]ethanone |
InChI |
InChI=1S/C14H12N2OS/c1-11(17)12-7-9-13(10-8-12)15-16-18-14-5-3-2-4-6-14/h2-10H,1H3 |
Clé InChI |
RWTHCIXOOSZUGK-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC=C(C=C1)N=NSC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Cyclopenta[b]anthracene-1,2,3-trione](/img/structure/B14313917.png)
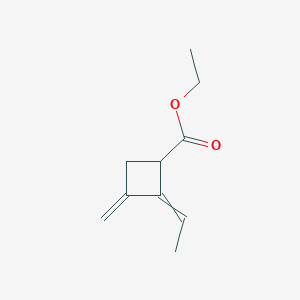

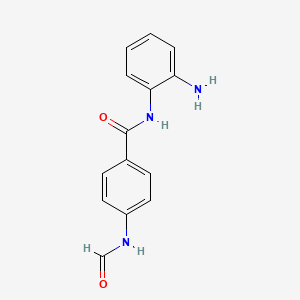
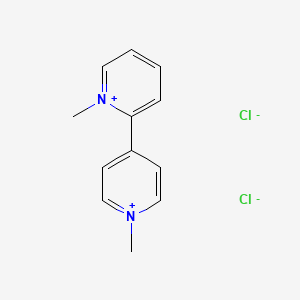
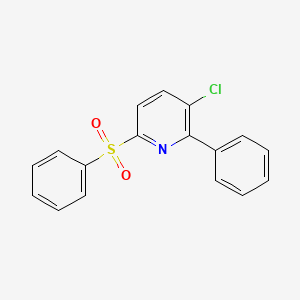
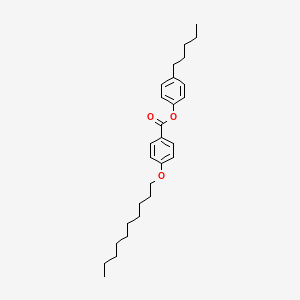
![2-[4-Bromo-1-methyl-2-(methylsulfanyl)-1h-imidazol-5-yl]-1-(5-methylpyrazin-2-yl)propan-2-ol](/img/structure/B14313955.png)
![9-[3-(Dimethylamino)propyl]purin-6-amine](/img/structure/B14313959.png)

